molecular formula C18H18ClN3O3 B2859113 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1396843-99-4

3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2859113
CAS No.: 1396843-99-4
M. Wt: 359.81
InChI Key: XGGOQKYOQRQLMR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chlorophenyl group, a cyclopropyl-substituted pyrrolidinone, and a methylisoxazole carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the chlorophenyl group, and the cyclopropyl-substituted pyrrolidinone. Common reagents and conditions might include:

    Isoxazole formation: Cyclization reactions involving nitriles and alkynes.

    Chlorophenyl introduction: Electrophilic aromatic substitution reactions.

    Cyclopropyl-pyrrolidinone synthesis: Cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds might include other isoxazole derivatives or compounds with chlorophenyl and pyrrolidinone groups. The uniqueness of 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide could lie in its specific substitution pattern and the resulting biological activity.

List of Similar Compounds

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-isoxazole-4-carboxamide

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-10-16(17(21-25-10)13-4-2-3-5-14(13)19)18(24)20-11-8-15(23)22(9-11)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOQKYOQRQLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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